molecular formula C15H13N5OS B2982721 (2-Phenyl-1,3-thiazol-4-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone CAS No. 2380085-30-1

(2-Phenyl-1,3-thiazol-4-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone

Cat. No. B2982721
CAS RN: 2380085-30-1
M. Wt: 311.36
InChI Key: HLEISUOXQPLPGG-UHFFFAOYSA-N
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Description

(2-Phenyl-1,3-thiazol-4-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone is a heterocyclic compound with a complex structure. It combines elements from both thiazole and triazole rings, making it intriguing for medicinal chemistry research. The compound’s molecular formula is C10H9NOS , and its molecular weight is approximately 191.25 g/mol .


Synthesis Analysis

The synthesis of this compound involves intricate steps, including the formation of the thiazole and triazole moieties. Researchers have explored various synthetic routes, optimizing conditions for yield and purity. Some studies have reported efficient methods using multicomponent reactions or catalyzed transformations . Further investigations are needed to refine and streamline the synthesis process .


Molecular Structure Analysis

The molecular structure of (2-Phenyl-1,3-thiazol-4-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone reveals its aromatic phenyl group, fused thiazole ring, and triazole substituent. Computational studies, such as density functional theory (DFT) calculations, can provide insights into its electronic properties, stability, and reactivity. X-ray crystallography can confirm the precise arrangement of atoms in the solid state .


Chemical Reactions Analysis

Researchers have investigated the reactivity of this compound with various nucleophiles, electrophiles, and oxidants. Functionalization at different positions within the thiazole and triazole rings has been explored. Understanding its reactivity profile is crucial for designing derivatives with enhanced biological activity .


Physical And Chemical Properties Analysis

  • Stability : Investigating its stability under different conditions (e.g., temperature, pH) is essential for drug development .

Mechanism of Action

The exact mechanism of action for (2-Phenyl-1,3-thiazol-4-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone remains an active area of research. Computational docking studies and in vitro assays can shed light on its potential targets. Investigating its interactions with enzymes, receptors, or cellular pathways will elucidate its pharmacological effects .

Safety and Hazards

  • Environmental Impact : Investigate its environmental persistence and potential ecological effects .

Future Directions

  • Clinical Trials : If promising, consider preclinical and clinical studies to evaluate its therapeutic efficacy .

properties

IUPAC Name

(2-phenyl-1,3-thiazol-4-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5OS/c21-15(19-8-12(9-19)20-16-6-7-17-20)13-10-22-14(18-13)11-4-2-1-3-5-11/h1-7,10,12H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEISUOXQPLPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CSC(=N2)C3=CC=CC=C3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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